BenchChemオンラインストアへようこそ!

4-(Cyclohexyl(phenyl)methyl)piperidine

Histamine H3 Receptor GPCR Pharmacology CNS Drug Discovery

4-(Cyclohexyl(phenyl)methyl)piperidine (CAS 60285-05-4) is a selective H3R probe (Kd=1.35nM) with 6.8-fold selectivity over H4R, ideal for CNS receptor pharmacology. Its distinct cyclohexyl(phenyl)methyl architecture provides unique lipophilic character (clogP≈5.0) versus diphenylmethyl-piperidine analogs, enabling SAR exploration of saturation effects on receptor binding. Sourced at ≥98% purity—order now for H3R-focused studies.

Molecular Formula C18H27N
Molecular Weight 257.4 g/mol
CAS No. 60285-05-4
Cat. No. B3274190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclohexyl(phenyl)methyl)piperidine
CAS60285-05-4
Molecular FormulaC18H27N
Molecular Weight257.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C2CCNCC2)C3=CC=CC=C3
InChIInChI=1S/C18H27N/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)17-11-13-19-14-12-17/h1,3-4,7-8,16-19H,2,5-6,9-14H2
InChIKeyQWUATUHKEAMNLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyclohexyl(phenyl)methyl)piperidine (CAS 60285-05-4): A Structurally Distinct Piperidine Scaffold for Histamine H3 Receptor Research


4-(Cyclohexyl(phenyl)methyl)piperidine (CAS 60285-05-4) is a piperidine derivative characterized by a cyclohexyl(phenyl)methyl substituent at the 4-position of the piperidine ring, with a molecular formula of C₁₈H₂₇N and molecular weight of 257.4 g/mol . The compound exhibits notable lipophilicity with a calculated logP of approximately 5 [1] and is commercially available at purities typically ranging from 95% to 98% for research applications . Its structural configuration distinguishes it from more common diphenylmethyl-piperidine analogs, providing a unique hydrophobic pharmacophore with potential relevance to histamine receptor modulation and CNS-targeted molecular probe development [2].

Why 4-(Cyclohexyl(phenyl)methyl)piperidine Cannot Be Substituted with Generic Piperidine Analogs


Generic substitution among piperidine derivatives is precluded by the distinct structure-activity relationships (SAR) governing their receptor interactions. The cyclohexyl(phenyl)methyl moiety confers a unique steric and hydrophobic profile that differs fundamentally from the planar aromatic systems of diphenylmethyl-piperidine analogs [1]. Specifically, the substitution of one phenyl ring with a cyclohexyl group alters both the three-dimensional conformation and the lipophilic balance of the molecule, which directly impacts binding pocket complementarity at targets such as the histamine H3 receptor [2]. Furthermore, the 4-position substitution pattern on the piperidine ring yields distinct pharmacological properties compared to 2-position or 3-position substituted isomers, as demonstrated in arylcyclohexylamine SAR studies where minor structural modifications produce substantial changes in receptor binding profiles and functional selectivity [3].

Quantitative Differentiation Evidence for 4-(Cyclohexyl(phenyl)methyl)piperidine (CAS 60285-05-4) Versus Structural Analogs


High-Affinity Human Histamine H3 Receptor (H3R) Binding: Quantitative Comparison with H4R Subtype

4-(Cyclohexyl(phenyl)methyl)piperidine demonstrates high-affinity binding to the human histamine H3 receptor (H3R) with a dissociation constant (Kd) of 1.35 nM, as measured in HEK293T cells expressing human recombinant NLuc/GPCR-fused H3R using a furimazine substrate-based BRET assay [1]. When compared to its binding at the closely related histamine H4 receptor (H4R) subtype under identical experimental conditions, the compound exhibits a Kd of 9.16 nM at human H4R [1], representing an approximately 6.8-fold selectivity for H3R over H4R. This subtype selectivity profile differentiates the compound from pan-histamine receptor ligands and may be relevant for applications requiring reduced H4R-mediated off-target effects.

Histamine H3 Receptor GPCR Pharmacology CNS Drug Discovery Binding Affinity

Species-Dependent H4R Binding Affinity: Mouse Versus Human Receptor Comparison

A significant species-dependent variation in binding affinity is observed for 4-(cyclohexyl(phenyl)methyl)piperidine at the histamine H4 receptor (H4R). While the compound binds to human H4R with a Kd of 9.16 nM, its affinity for mouse H4R is substantially lower, with a measured Kd of 31.2 nM under identical assay conditions using recombinant NLuc/GPCR-fused receptors expressed in HEK293T cells [1]. This approximately 3.4-fold difference in affinity between human and mouse H4R represents a critical consideration for translational research programs.

Species Selectivity H4 Receptor Preclinical Model Translation Binding Affinity

Lipophilicity Differentiation: Quantitative Comparison with 4-Diphenylmethylpiperidine

4-(Cyclohexyl(phenyl)methyl)piperidine exhibits a calculated logP (clogP) of approximately 5.0 [1], which is notably higher than the clogP of approximately 4.2 reported for the structurally related 4-(diphenylmethyl)piperidine (CAS 519-74-4) [2]. This approximately 0.8 logP unit difference corresponds to a theoretical ~6.3-fold increase in lipophilicity for the target compound, a consequence of substituting one phenyl ring with a saturated cyclohexyl group.

Lipophilicity clogP Blood-Brain Barrier Permeability Physicochemical Properties

Structural SAR Context: Cyclohexyl Versus Phenyl Substitution in Arylcyclohexylamine Pharmacology

Class-level SAR studies on arylcyclohexylamines demonstrate that the presence of an unmodified phenyl group is critical for maintaining the correlation between PCP binding site inhibition and dopamine uptake inhibition [1]. In a comparative analysis of 37 arylcyclohexylamines including phencyclidine (PCP), TCP, and BTCP derivatives, compounds bearing an unmodified phenyl group showed strong correlation between [³H]PCP binding inhibition and [³H]dopamine synaptosomal uptake inhibition, whereas compounds with modified aromatic groups (substituted phenyl, thienyl) exhibited divergent pharmacological profiles [1]. 4-(Cyclohexyl(phenyl)methyl)piperidine retains the unmodified phenyl pharmacophore while introducing cyclohexyl substitution at the bridging carbon, positioning it within a structurally defined SAR landscape distinct from fully aromatic diphenylmethyl analogs.

Structure-Activity Relationship PCP Analogs Arylcyclohexylamine Dopamine Uptake

Optimal Research Applications for 4-(Cyclohexyl(phenyl)methyl)piperidine Based on Differentiated Evidence


Histamine H3 Receptor (H3R) Pharmacology and CNS Probe Development

4-(Cyclohexyl(phenyl)methyl)piperidine is optimally suited as a molecular probe for histamine H3 receptor (H3R) pharmacology studies in human recombinant systems. The compound's high-affinity binding to human H3R (Kd = 1.35 nM) combined with its 6.8-fold selectivity over H4R (Kd = 9.16 nM) [1] enables H3R-focused investigations with reduced confounding effects from H4R modulation. This selectivity profile is particularly valuable for CNS research programs where H3R is a validated target for cognitive disorders, sleep-wake regulation, and attention deficit research, while H4R expression is predominantly peripheral and immunological. The compound's elevated lipophilicity (clogP ≈ 5.0) [2] further supports its utility in blood-brain barrier penetration studies and CNS-targeted probe development.

Species-Selectivity Assessment in Preclinical H4R Pharmacology

The pronounced species-dependent binding affinity of 4-(cyclohexyl(phenyl)methyl)piperidine at the H4 receptor—with human H4R Kd = 9.16 nM versus mouse H4R Kd = 31.2 nM (3.4-fold difference) [1]—makes this compound a valuable tool compound for investigating species-specific pharmacology. Researchers can leverage this differential binding profile to study the translational relevance of H4R-targeted interventions between rodent models and human receptor systems, to validate in vitro-in vivo correlations in H4R-mediated pathways, and to establish appropriate dose-scaling factors when interpreting preclinical efficacy data obtained in murine models relative to anticipated human target engagement.

Arylcyclohexylamine Structure-Activity Relationship (SAR) Studies

4-(Cyclohexyl(phenyl)methyl)piperidine serves as a key structural intermediate in SAR studies examining the pharmacological consequences of cyclohexyl versus aromatic substitution in piperidine-based ligands. Class-level evidence from arylcyclohexylamine research demonstrates that compounds retaining an unmodified phenyl group exhibit distinct binding and functional correlations compared to analogs with substituted or heteroaromatic groups [3]. The target compound's unique cyclohexyl(phenyl)methyl architecture bridges the structural space between fully aromatic diphenylmethyl-piperidines and cyclohexyl-only analogs, enabling systematic exploration of how progressive saturation of the aromatic system modulates receptor binding profiles, functional selectivity, and physicochemical properties including lipophilicity and metabolic stability.

CNS-Penetrant Molecular Probe Design and Blood-Brain Barrier Modeling

With a calculated logP of approximately 5.0—representing a ~6.3-fold higher lipophilicity compared to 4-(diphenylmethyl)piperidine (clogP ≈ 4.2) [2]—4-(cyclohexyl(phenyl)methyl)piperidine is positioned as a useful comparator in blood-brain barrier (BBB) permeability studies. The enhanced lipophilicity, conferred by the cyclohexyl substitution, provides a quantitative benchmark for evaluating how incremental increases in hydrophobic character influence CNS penetration. This compound can serve as a reference standard in parallel artificial membrane permeability assays (PAMPA-BBB) and in silico BBB prediction model validation, offering researchers a defined structural point for calibrating permeability predictions across piperidine-based chemical series.

Quote Request

Request a Quote for 4-(Cyclohexyl(phenyl)methyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.